![molecular formula C17H13ClF4N2O3 B2527988 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide CAS No. 1351660-34-8](/img/structure/B2527988.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine) with an oxalyl chloride derivative (in this case, oxalyl chloride substituted with a 3-chloro-4-fluorophenyl group) .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the oxalamide group, along with the 3-chloro-4-fluorophenyl and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl substituents. The presence of these groups would likely confer certain physical and chemical properties to the compound .Chemical Reactions Analysis
As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .科学的研究の応用
Tyrosine Kinase Inhibition
Gefitinib belongs to a class of tyrosine kinase inhibitors (TKIs). These drugs specifically target cancer cells by modulating growth factor signaling pathways. Gefitinib’s core moiety, the aminoquinazoline scaffold, has been extensively studied in the context of cancer therapy. Other clinically proven TKIs include erlotinib, lapatinib, and dacomitinib. !Gefitinib and related molecules
Synthesis and Characterization
Researchers have developed an improved three-step synthesis protocol for gefitinib using readily available starting materials. This process involves novel intermediates and efficient alkylation steps. The resulting high-yielding process is cost-effective and yields stable intermediates. Characterization techniques include NMR, mass spectroscopy, DSC, and XRPD analyses.
Analgesic Potential
In a different context, derivatives of the 3-chloro-4-fluorophenyl motif have been explored for their analgesic properties. While not directly related to gefitinib, this research highlights the versatility of this chemical motif in drug discovery. !3-Chloro-4-fluorophenyl motif
mGlu4 Positive Allosteric Modulators (PAMs)
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) is an advanced preclinically characterized mGlu4 PAM. Researchers discovered it by modifying a common picolinamide core scaffold. The compound’s pyrazolo[4,3-b]pyridine head group contributes to its pharmacological activity.
Colon Cancer Cell Inhibition
Another derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has demonstrated antiproliferative efficacy in colon cancer cells. Its mechanism involves intrinsic apoptosis.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXDANQQXSNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。